N-Benzyloxycarbonylphenylalanine diazomethyl ketone
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Overview
Description
N-Benzyloxycarbonylphenylalanine diazomethyl ketone is a chemical compound with the CAS Registry Number 15196-02-8 . It is also known by its equivalent terms Boc-Phe-diazomethyl ketone and Z-Phe-diazomethyl ketone .
Synthesis Analysis
The synthesis of α-Diazo ketones, such as this compound, involves several steps. The reaction of trimethylsilyldiazomethane with a mixed anhydride derived from a carboxylic acid and ethyl chloroformate yields the corresponding diazoketone in high yield . Subsequent Wolff rearrangement of the diazoketone leads to the homologated ester . A ‘sulfonyl-azide-free’ (‘SAFE’) protocol for diazo transfer to CH-acidic 1,3-dicarbonyl compounds has been extended to less reactive monocarbonyl substrates .Chemical Reactions Analysis
α-Diazo ketones, including this compound, have unique and diverse reactivity modes. They can undergo transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .Physical and Chemical Properties Analysis
The carbon-to-oxygen double bond in aldehydes and ketones, such as this compound, is quite polar. This polarity leads to dipole-dipole interactions that significantly affect the boiling points . The solubility of aldehydes and ketones is about the same as that of alcohols and ethers .Mechanism of Action
The mechanism of action of α-Diazo ketones involves several steps. The reaction of 1,3-diketones, TsN 3, and MeNH 2 in EtOH enables a highly efficient synthesis of α-diazoketone via a tandem reaction including a novel primary amine-catalyzed Regitz diazo transfer of 1,3-diketones and a novel primary amine-mediated C-C bond cleavage of 2-diazo-1,3-diketones .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-20-12-17(22)16(11-14-7-3-1-4-8-14)21-18(23)24-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,21,23)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLEWHRLFWXLX-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-02-8 |
Source
|
Record name | N-Benzyloxycarbonylphenylalanine diazomethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015196028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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